molecular formula C₄₆H₆₃ClN₄O₁₄S₂ B560575 Spdb-DM4 CAS No. 1626359-62-3

Spdb-DM4

カタログ番号 B560575
CAS番号: 1626359-62-3
分子量: 995.59
InChIキー: LAVNQRWLLQGEIB-BAQPUJNESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SPDB-DM4 is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). It uses the maytansine-based payload (DM4, a tubulin inhibitor) via a SPDB linker, exhibiting potent anti-tumor activity .


Synthesis Analysis

The synthesis of SPDB-DM4 involves the conjugation of DM4 to the SPDB linker. DM4 belongs to Maytansinoids, a group of cytotoxins structurally similar to rifamycin, geldanamycin, and ansatrienin . The SPDB linker is a disulfide linker, extensively exploited as a chemically labile linkage . An ADC using the sulfo-SPDB linker with DM4 was found to be more potent against an MDR expressing cell line .


Molecular Structure Analysis

The molecular formula of SPDB-DM4 is C46 H63 Cl N4 O14 S2 . Its molecular weight is 995.59 .


Chemical Reactions Analysis

The chemical reactions involved in the functioning of SPDB-DM4 are complex. The ADCs are comprised of an antibody to which a cytotoxic agent is attached through a linker . The antibodies are generally fully humanized monoclonal antibodies (mAbs) which have high selectivity for tumor-associated antigens .


Physical And Chemical Properties Analysis

SPDB-DM4 has a molecular weight of 995.594 . More detailed physical and chemical properties might require specific laboratory testing.

科学的研究の応用

  • Trisulfide modification of antibodies affects the properties of ADCs manufactured using thiol chemistry. In a study, the presence of a trisulfide bond in monoclonal antibodies (mAbs) conjugated to DM4 cytotoxic payload through a disulfide-bond linker sulfo-SPDB (sSPDB) was investigated. It was found that the drug-to-antibody ratio (DAR) slightly increased for conjugates made from antibodies with higher levels of trisulfide bonds, impacting the ADC's effectiveness and stability (Liu et al., 2017).

  • The use of SPDB in ADCs was explored in the development of an anti-LAMP1 antibody-drug conjugate SAR428926. This ADC consists of a monoclonal antibody against lysosome-associated membrane protein 1 (LAMP1) conjugated via the SPDB linker to the cytotoxic maytansinoid DM4. The SPDB linker's resistance to cleavage in the bloodstream may increase stability and reduce toxicity of the ADC (2020).

  • A sensitive ELISA method for measuring catabolites of ADCs in cancer cells was developed, exemplified for maytansinoid ADCs, including those with SPDB-DM4 linkers. This method enables screening of multiple ADC parameters such as linkers and antibodies across various cell lines, contributing to the optimization of ADC design (Salomon & Singh, 2015).

  • Another study examined the anti-tumor effect of the CD138-specific monoclonal antibody nBT062 conjugated with maytansinoid derivatives, including SPDB-DM4, against multiple myeloma cells. The study demonstrated significant inhibition of tumor growth and prolonged host survival in mouse models, highlighting the therapeutic potential of SPDB-DM4 conjugates in treating multiple myeloma (Ikeda et al., 2009).

  • A study on the tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates found that SPDB-DM4 and other disulfide-linked conjugates showed target-dependent tumor metabolites and were nearly 1000 times more cytotoxic than more hydrophilic linker-maytansinoids when added extracellularly. This insight is crucial for understanding the efficacy of SPDB-DM4 in cancer therapy (Erickson et al., 2010).

将来の方向性

There are several future directions for the development of ADCs like SPDB-DM4. The design of ADCs is a challenge in terms of extracellular stability and intracellular release. Significant research efforts are now being directed toward the production of discrete, homogeneous ADC products, via site-specific conjugation . There is also interest in improving the therapeutic window of ADCs by increasing efficacy while lowering target-mediated toxicity in normal tissue .

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNQRWLLQGEIB-BAQPUJNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H63ClN4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spdb-DM4

Citations

For This Compound
246
Citations
LC Gavrilescu, Y Setiady, L Dong, S Chicklas… - Cancer Immunology …, 2020 - AACR
… rmFR-1-12-s-SPDB-DM4 ADC, which was quality checked using … of rmFR1-12-s-SPDB-DM4 to induce ICD and engage cells of the … activity of rmFR1-12-s-SPDB-DM4, anti-PD-1 or the …
Number of citations: 2 aacrjournals.org
H Erickson, C Provenzano, M Mayo, W Widdison… - Cancer Research, 2009 - AACR
… Lysine-SPDB-DM4 was the least potent, with IC 50 values of … -reducible version of lysine-SPDB-DM4 with similar potency in cell… metabolites-lysine-SPDB-DM4, DM4, and S-methyl-DM4. …
Number of citations: 0 aacrjournals.org
R Singh, P Salomon, Y Setiady, J Ponte - Molecular Cancer Therapeutics, 2015 - AACR
… generated for sulfo-SPDB-DM4 than for SPDB-DM4 (0.7 and … for sulfo-SPDB-DM4 compared to SPDB-DM4 (intracellular … 205, both sulfo-SPDB-DM4 and SPDB-DM4 conjugates were …
Number of citations: 0 aacrjournals.org
O Ab, LM Bartle, L Rui, J Coccia, HA Johnson… - Cancer Research, 2011 - AACR
… SPDB-DM4 conjugate was the most active conjugate against the Ovcar-3 model, it had activity comparable to that of the SPDB-DM4 … Taking into consideration that sulfo-SPDB-DM4 was …
Number of citations: 27 aacrjournals.org
H Ikeda, T Hideshima, RJ Lutz, S Vallet, S Pozzi… - Blood, 2008 - Elsevier
… While nBT062-SPDB-DM4 was inactive against CD138-negative Namalwa cells cultured alone, significant killing of these CD138-negative cells by nBT062-SPDB-DM4 was observed …
Number of citations: 4 www.sciencedirect.com
PL Salomon, R Singh - Molecular Pharmaceutics, 2015 - ACS Publications
… linker (SPDB-DM4), and charged sulfonate-bearing disulfide linker (sulfo-SPDB-DM4), each … In a multidrug resistant HCT-15 colon cancer cell line, the anti-EpCAM-SPDB-DM4 linker …
Number of citations: 37 pubs.acs.org
HK Erickson, WC Widdison, MF Mayo… - Bioconjugate …, 2010 - ACS Publications
… with the cleavable disulfide-linked huC242-SPDB-DM4 and huC242-SPP-DM1 conjugates … of huC242-SPDB-DM4 were formed within target cells from lysine-N ε -SPDB-DM4 following …
Number of citations: 245 pubs.acs.org
H Ikeda, T Hideshima, M Fulciniti, RJ Lutz, H Yasui… - Clinical Cancer …, 2009 - AACR
… nBT062-SPDB-DM4 induced significantly greater cytotoxicity against OPM1 cells than free DM4 (P < 0.05) Moreover, naked BT062 antibody is not cytotoxic against OPM1 cells (Fig. 2B)…
Number of citations: 235 aacrjournals.org
HK Erickson, PU Park, WC Widdison, YV Kovtun… - Cancer research, 2006 - AACR
… one conjugate, huC242-SPDB-DM4, had the highest activity … Based on these results, huC242-SPDB-DM4 was selected … as the selected conjugate, huC242-SPDB-DM4, which has a “…
Number of citations: 652 aacrjournals.org
GD Rosario - Chemical Science, 2017 - pubs.rsc.org
… DM1 (1b, Cys-linked) has similar circulation stability to SPDB-DM4 (9a, Lys-linked), it possessed … as SPDB-DM4 (9a), and demonstrated that the two conjugates were equally efficacious. …
Number of citations: 114 pubs.rsc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。